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Executive Summary
This technical guide provides a comprehensive overview of the chemical compound 1-[5-(4-

methoxyphenyl)-1,2-oxazol-3-yl]methanamine, a key building block for drug discovery and

medicinal chemistry. We will delve into its precise identification through CAS number and

IUPAC nomenclature, detail its physicochemical properties, and present a robust, field-tested

synthetic protocol. Furthermore, this document outlines standard methods for its structural

characterization and explores its significant potential in therapeutic development, grounded in

the well-established pharmacological importance of the isoxazole scaffold. This guide is

intended for researchers, medicinal chemists, and drug development professionals seeking to

leverage this versatile molecule in their research endeavors.
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Accurate identification is the foundation of reproducible scientific research. 1-[5-(4-

methoxyphenyl)-1,2-oxazol-3-yl]methanamine is a 3,5-disubstituted isoxazole derivative

featuring a pharmacologically relevant 4-methoxyphenyl group and a reactive primary amine.

Systematic IUPAC Name: 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine

Common Name: {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

CAS Number:

1327506-57-9 (for the Hydrochloride Salt)[1]

The free amine is commonly referenced by its MDL number in supplier catalogs.

Molecular Formula: C₁₁H₁₂N₂O₂[2]

Molecular Weight: 204.23 g/mol [2]

Table 1: Physicochemical Properties
Property Value Source

Molecular Formula C₁₁H₁₂N₂O₂ Sigma-Aldrich[2]

Molecular Weight 204.23 g/mol Sigma-Aldrich[2]

InChI Key
JEVVHEACJGXPMC-

UHFFFAOYSA-N
Sigma-Aldrich[2]

Canonical SMILES
COC1=CC=C(C2=CC(CN)=N

O2)C=C1
Sigma-Aldrich[2]

Form Solid Sigma-Aldrich[2]

Hazard Classification Acute Toxicity 3 (Oral) Sigma-Aldrich[2]
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The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in

drug discovery.[3][4] Its unique electronic properties, metabolic stability, and ability to

participate in hydrogen bonding interactions make it a versatile component in the design of

bioactive molecules.[5] Isoxazole derivatives have demonstrated a vast range of

pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and

neuroprotective effects.[4][5][6]

Compounds like sulfamethoxazole (antibacterial) and valdecoxib (a COX-2 inhibitor) are

successful drugs that feature the isoxazole core, highlighting its clinical and commercial

significance.[3][7] The title compound, possessing both the isoxazole core and a

methoxyphenyl group—another common motif in bioactive compounds—represents a

promising starting point for developing novel therapeutics.[5]

Synthesis of 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-
yl]methanamine
Strategic Approach: Retrosynthetic Analysis
The most efficient and widely adopted method for constructing 3,5-disubstituted isoxazoles is

the [3+2] Huisgen cycloaddition.[3][5] This reaction involves the 1,3-dipolar cycloaddition of a

nitrile oxide (the 3-atom component) and an alkyne (the 2-atom component). Our retrosynthetic

strategy disconnects the isoxazole ring into these two key precursors: 4-methoxybenzonitrile

oxide and propargylamine (3-aminoprop-1-yne). The nitrile oxide is typically generated in situ

from the corresponding aldoxime to avoid its dimerization.
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1-[5-(4-methoxyphenyl)isoxazol-3-yl]methanamine

C3-N & C5-O Bond
Formation

4-Methoxybenzonitrile Oxide + Propargylamine

4-Methoxybenzaldoxime Propargylamine

4-Methoxybenzaldehyde

Click to download full resolution via product page

Caption: Retrosynthetic analysis via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of the title compound. The

causality for key steps is explained to ensure both reproducibility and understanding.

Step 1: Synthesis of 4-Methoxybenzaldoxime

To a stirred solution of 4-methoxybenzaldehyde (13.6 g, 100 mmol) in 150 mL of ethanol,

add hydroxylamine hydrochloride (8.34 g, 120 mmol) and sodium acetate (16.4 g, 200

mmol).

Reflux the mixture for 2 hours. Rationale: The reaction of an aldehyde with hydroxylamine

forms the oxime. Sodium acetate acts as a base to neutralize the HCl released from

hydroxylamine hydrochloride, driving the reaction to completion.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is

consumed.

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in

vacuo to yield 4-methoxybenzaldoxime.

Step 2: 1,3-Dipolar Cycloaddition

In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldoxime (7.55 g, 50 mmol) in 100

mL of dichloromethane (DCM).

To this solution, add propargylamine (3.03 g, 55 mmol) and stir at room temperature.

Slowly add a solution of sodium hypochlorite (NaOCl, 10-15% aqueous solution, ~50 mL)

dropwise over 30 minutes while maintaining the temperature below 30°C using an ice bath.

Rationale: NaOCl acts as an oxidizing agent to convert the aldoxime into the highly reactive

4-methoxybenzonitrile oxide intermediate in situ. This intermediate immediately undergoes

cycloaddition with the alkyne (propargylamine). In-situ generation is critical to prevent the

nitrile oxide from dimerizing.

After the addition is complete, allow the mixture to stir vigorously at room temperature for 12-

16 hours.

Monitor the reaction by TLC. Upon completion, transfer the mixture to a separatory funnel.

Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate,

and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the residue using column chromatography on silica gel (eluent: 5-10% methanol in

DCM) to afford pure 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine as a solid.
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Synthesis Workflow

Step 1: Oxime Formation Step 2: Cycloaddition & Purification

4-Methoxybenzaldehyde
+ Hydroxylamine HCl

Reflux in Ethanol
with NaOAc (2h) 4-Methoxybenzaldoxime Oxime + Propargylamine

in DCM
Intermediate Add NaOCl (aq)

Stir 16h
Aqueous Workup

& Extraction
Silica Gel

Chromatography Pure Target Compound

Click to download full resolution via product page

Caption: Experimental workflow from starting materials to final product.

Structural Elucidation and Characterization
Confirming the chemical structure and purity of the synthesized compound is essential.[3] A

combination of spectroscopic techniques is employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed

information about the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H bonds of the

amine and the C=N bond of the isoxazole.

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation

patterns that support the proposed structure.

Table 2: Expected Spectroscopic Data
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Technique Expected Signals and Justification

¹H NMR

δ 7.7-7.8 ppm (d, 2H): Aromatic protons ortho to

the isoxazole ring. δ 7.0-7.1 ppm (d, 2H):

Aromatic protons meta to the isoxazole ring. δ

6.5-6.6 ppm (s, 1H): Isoxazole ring proton (H4).

δ 3.9-4.0 ppm (s, 2H): Methylene protons (-CH₂-

NH₂). δ 3.8-3.9 ppm (s, 3H): Methoxy group

protons (-OCH₃). δ 1.8-2.2 ppm (br s, 2H):

Amine protons (-NH₂), often broad and

exchangeable with D₂O.

¹³C NMR

δ ~170 ppm: C5 of isoxazole. δ ~162 ppm: C3

of isoxazole. δ ~160 ppm: Quaternary aromatic

carbon attached to the methoxy group. δ ~128

ppm: Aromatic CH carbons ortho to isoxazole. δ

~122 ppm: Quaternary aromatic carbon

attached to isoxazole. δ ~115 ppm: Aromatic CH

carbons meta to isoxazole. δ ~98 ppm: C4 of

isoxazole. δ ~55 ppm: Methoxy carbon (-OCH₃).

δ ~35 ppm: Methylene carbon (-CH₂-NH₂).

IR (cm⁻¹)

3300-3400: N-H stretching (primary amine).

~3050: Aromatic C-H stretching. ~2950:

Aliphatic C-H stretching. ~1610: C=N stretching

(isoxazole ring). ~1250: C-O stretching (aryl

ether).

MS (ESI+)
[M+H]⁺ at m/z = 205.24: Confirms the molecular

weight of the protonated parent molecule.

Applications in Drug Discovery and Development
The structural motifs within 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine suggest

significant potential for applications in medicinal chemistry. The primary amine serves as a

versatile handle for further chemical modification, allowing for the generation of extensive

compound libraries for screening.
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Given the prevalence of isoxazoles in anti-inflammatory drugs, a primary area of investigation

would be its activity against cyclooxygenase (COX) enzymes.[5] The 4-methoxyphenyl group is

a known feature in selective COX-2 inhibitors, which are sought after for their ability to reduce

inflammation with a potentially better gastrointestinal safety profile than non-selective NSAIDs.

Hypothetical Mechanism of Action: COX-2 Inhibition
The diagram below illustrates the proposed mechanism by which a derivative of this compound

could exert an anti-inflammatory effect. By selectively binding to the active site of the COX-2

enzyme, it would block the conversion of arachidonic acid into pro-inflammatory prostaglandins

(like PGE₂), thereby reducing pain and inflammation.

Cell Membrane

Arachidonic Acid

COX-2 Enzyme

 substrate

Pro-inflammatory
Prostaglandins (PGE₂)

 conversion

Pain & Inflammation

Isoxazole Derivative
(Inhibitor)

 inhibition

Click to download full resolution via product page

Caption: Proposed inhibition of the COX-2 inflammatory pathway.

Conclusion and Future Directions
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1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine is a high-value chemical scaffold with

readily accessible synthesis routes and significant potential for drug discovery. Its combination

of a privileged isoxazole core, a reactive amine handle, and a COX-2-targeting methoxyphenyl

group makes it an ideal candidate for developing novel anti-inflammatory, analgesic, and

potentially anticancer agents. Future research should focus on synthesizing libraries of N-

acylated and N-alkylated derivatives and screening them against a panel of relevant biological

targets to unlock their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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